
(3R)-Non-4-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-Non-4-YN-3-OL is an organic compound with a unique structure characterized by a triple bond (alkyne) and a hydroxyl group (-OH) attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Non-4-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroboration-Oxidation: The alkyne undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, followed by advanced chiral separation techniques such as chromatography or crystallization to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-Non-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (3R)-Non-4-YN-3-one.
Reduction: Formation of (3R)-Non-4-ene-3-OL or (3R)-Nonane-3-OL.
Substitution: Formation of various substituted nonynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-Non-4-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-Non-4-YN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the hydroxyl and alkyne functionalities.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-Non-4-YN-3-OL: The enantiomer of (3R)-Non-4-YN-3-OL with similar chemical properties but different biological activity.
Non-4-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Non-4-YN-2-OL: A structural isomer with the hydroxyl group at a different position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
87682-12-0 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(3R)-non-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-6H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
AKAXZYAXOMPQRG-SECBINFHSA-N |
Isomerische SMILES |
CCCCC#C[C@@H](CC)O |
Kanonische SMILES |
CCCCC#CC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


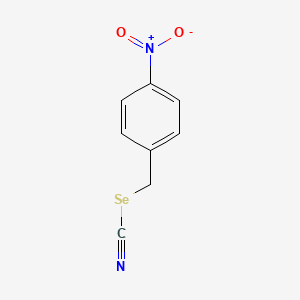
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
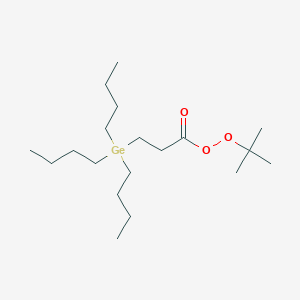


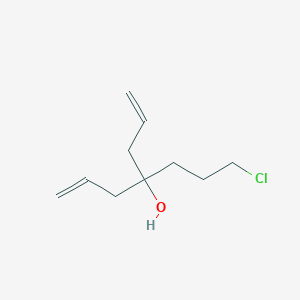
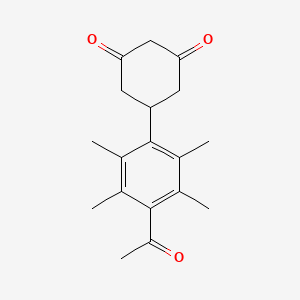
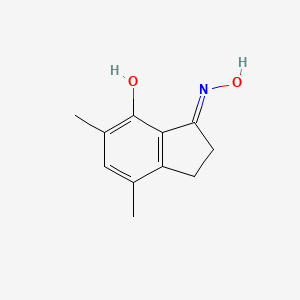


silane](/img/structure/B14404333.png)
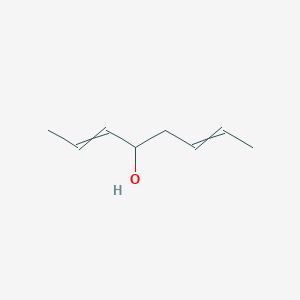

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
